molecular formula C23H23N3O2S B14978102 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14978102
M. Wt: 405.5 g/mol
InChI Key: MLHXCLCMORQLMY-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, which can be achieved by reacting a substituted benzylamine with thiourea under acidic conditions . The resulting thiazole intermediate is then coupled with a pyrrolone derivative through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives .

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one apart is its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3O2S/c1-28-18-11-9-17(10-12-18)19-15-29-23(25-19)21-20(27)14-26(22(21)24)13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,24,27H,5,8,13-14H2,1H3

InChI Key

MLHXCLCMORQLMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCCC4=CC=CC=C4)O

Origin of Product

United States

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